molecular formula C11H16N5O6P B13995978 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]- CAS No. 49815-30-7

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-

Cat. No.: B13995978
CAS No.: 49815-30-7
M. Wt: 345.25 g/mol
InChI Key: ZLHJFTIXCUYZSQ-UHFFFAOYSA-N
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Description

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]- is a complex organic compound that features a cyclopentane ring substituted with a purine derivative and a phosphonooxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]- typically involves multiple steps. One common approach is to start with a cyclopentane derivative and introduce the purine moiety through a series of nucleophilic substitution reactions. The phosphonooxy group can be added using phosphorylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclopentane ring or the purine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]- involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, modulating their activity. The phosphonooxy group may also play a role in the compound’s biological activity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Amino-9H-purin-9-yl)acetone
  • 1-(6-Amino-9H-purin-9-yl)-2-propanone
  • 1-(6-Amino-9H-purin-9-yl)propan-2-one

Uniqueness

1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]- is unique due to its specific substitution pattern and the presence of both a purine derivative and a phosphonooxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O6P/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-22-23(19,20)21/h3-6,8-9,17-18H,1-2H2,(H2,12,13,14)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHJFTIXCUYZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299924
Record name 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49815-30-7
Record name NSC133716
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cyclopentanediol, 3-(6-amino-9H-purin-9-yl)-5-[(phosphonooxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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